![molecular formula C17H17N3O3 B2420353 N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101205-94-0](/img/structure/B2420353.png)
N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide
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Description
Synthesis Analysis
The synthesis of indoline derivatives, such as “N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in pharmaceutical research . The indoline structure can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The indoline structure is commonly found in natural and synthetic compounds with medicinal value . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
- Application : N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide has been explored as a substrate in intramolecular [2+2] photocycloaddition reactions. These reactions allow the synthesis of polycyclic indolines with intricate structures .
- Application : Researchers have focused on developing indoline-based pharmacological building blocks. While [2+2] and [3+2] cycloadditions have been studied, intramolecular [2+2] photocycloaddition for indoline frameworks remains relatively unexplored .
- Application : N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide derivatives with photochromic properties have been synthesized. These compounds exhibit reversible color changes, making them useful for optical devices and sensors .
- Application : Researchers have explored nanomaterials-based photocatalysts for organic synthesis. N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide could be a potential substrate in these systems .
Photocatalysis and Synthetic Chemistry
Pharmacological Research
Photochromic Materials
Nanomaterials and Catalysis
properties
IUPAC Name |
1-N-(3-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-7-4-6-12(10-13)19-17(22)20-14-8-3-2-5-11(14)9-15(20)16(18)21/h2-8,10,15H,9H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBWRSGZEHGZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide |
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